Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate CAS 10138-39-3 chemical properties
Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate CAS 10138-39-3 chemical properties
An In-Depth Technical Guide to Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate (CAS 10138-39-3)
Executive Summary
Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate is a bifunctional organic molecule possessing two key reactive centers: a cycloaliphatic epoxide ring and an allyl ester group. This unique combination makes it a compound of significant interest for researchers in polymer chemistry and materials science. The strained epoxide ring is susceptible to cationic ring-opening polymerization, a characteristic feature of cycloaliphatic epoxy resins that leads to crosslinked thermosets with high thermal stability, excellent chemical resistance, and good adhesive properties.[1] Concurrently, the allyl group's terminal double bond is available for free-radical polymerization or other addition chemistries. This dual reactivity presents opportunities for creating highly tailored polymer networks, advanced coatings, and composite materials. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its potential applications, grounded in established chemical principles and data from analogous structures.
Molecular Structure and Physicochemical Properties
Chemical Structure
The structure of Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate, systematically named prop-2-enyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate, incorporates a cyclohexane core with an epoxide fused at the 3,4-positions, a methyl group at the 6-position, and an allyl carboxylate substituent.[2]
Caption: Chemical structure of Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 10138-39-3 | |
| Molecular Formula | C₁₁H₁₆O₃ | [2][3] |
| Molecular Weight | 196.24 g/mol | [3] |
| IUPAC Name | prop-2-enyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate | [2] |
| SMILES | CC1CC2C(O2)CC1C(=O)OCC=C | [2] |
| InChI Key | SZOBRFMKKNAYTL-UHFFFAOYSA-N | [2] |
Physicochemical Properties
Direct experimental data for this specific compound is not widely published, as it is considered a rare chemical. The data presented below includes predicted values and data from structurally similar compounds for reference.
| Property | Value | Notes | Source |
| Monoisotopic Mass | 196.10994 Da | Predicted | [2] |
| XlogP | 1.8 | Predicted partition coefficient | [2] |
| Boiling Point | 185-186 °C @ 3 Torr | Data for a related diepoxy compound (CAS 141-37-7) | [4] |
| Density | ~1.1 g/cm³ | Typical for cycloaliphatic epoxy resins | [1] |
| Appearance | Colorless liquid | Expected based on analogous compounds | [1] |
Synthesis and Mechanistic Considerations
The synthesis of Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate is not extensively detailed in the literature. However, a logical and efficient synthetic route can be proposed based on well-established organic chemistry reactions. The strategy involves the formation of an allyl-substituted cyclohexene precursor followed by selective epoxidation.
Proposed Synthetic Protocol
Step 1: Diels-Alder Reaction to form the Cyclohexene Core The synthesis begins with a [4+2] cycloaddition between a suitable diene and dienophile to construct the substituted cyclohexene ring. For this target, crotonaldehyde (the dienophile) reacts with isoprene (the diene) to form 3-methyl-Δ³-tetrahydrobenzaldehyde.
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Rationale: The Diels-Alder reaction is a powerful and atom-economical method for forming six-membered rings with good stereochemical control.
Step 2: Esterification with Allyl Alcohol The aldehyde from Step 1 is first oxidized to the corresponding carboxylic acid (3-methyl-3-cyclohexene-1-carboxylic acid) using a standard oxidizing agent like Jones reagent (CrO₃/H₂SO₄). The resulting acid is then esterified with allyl alcohol, typically under acidic conditions (e.g., Fischer esterification with sulfuric acid catalyst) or by converting the acid to an acyl chloride followed by reaction with allyl alcohol.
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Rationale: This two-part step efficiently installs the required allyl ester functionality. A patent for a related compound demonstrates an alternative transesterification from a methyl ester using sodium methoxide as a catalyst, which could also be applied here.[5]
Step 3: Selective Epoxidation The final step is the epoxidation of the endocyclic double bond of the cyclohexene ring. This is achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.
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Rationale: Peroxy acids are highly effective for converting alkenes to epoxides.[1] The double bond within the electron-rich cyclohexene ring is more nucleophilic and thus more reactive towards epoxidation than the terminal double bond of the less-substituted allyl group, allowing for high selectivity under controlled conditions.
Synthesis Workflow Diagram
Caption: Proposed multi-step synthesis of Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate.
Chemical Reactivity and Potential Applications
The utility of this molecule stems from its two distinct reactive functional groups, which can be addressed with orthogonal chemistries.
Cationic Polymerization of the Epoxide Ring
Like other cycloaliphatic epoxy resins, the epoxide ring can be opened via cationic polymerization.[1] This process is typically initiated by superacids generated from thermolatent or photolatent initiators. The ring-opening relieves the inherent strain of the three-membered ring, providing a strong thermodynamic driving force for polymerization.
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Mechanism: An initiator generates a proton (H⁺) which protonates the epoxide oxygen, activating the ring. A nucleophile (another monomer molecule) then attacks one of the electrophilic carbons, opening the ring and propagating the polymer chain.
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Significance: This reaction forms a rigid, crosslinked polyether network. Materials derived from this process are known for their high glass transition temperatures (Tg), excellent dielectric properties, and robust resistance to chemicals and UV degradation, making them suitable for high-performance applications.[1][6]
Caption: Cationic ring-opening polymerization workflow for the epoxide moiety.
Reactivity of the Allyl Group
The terminal double bond of the allyl group can participate in a variety of reactions, most notably free-radical polymerization. This allows for the formation of a different type of polymer backbone or for grafting the molecule onto other polymer chains. This dual-cure potential (e.g., UV-initiated cationic cure followed by a thermally initiated radical cure) allows for the development of materials with complex, interpenetrating polymer networks (IPNs), offering enhanced mechanical properties like toughness and flexibility.
Potential Applications in Materials Science
The unique bifunctionality of this molecule makes it a promising candidate for several advanced applications:
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Reactive Diluents: In high-viscosity epoxy formulations, it can act as a reactive diluent to reduce viscosity for better processing, while still being fully incorporated into the final polymer network, unlike volatile solvents.[6]
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Adhesives and Coatings: Formulations can be developed for high-performance adhesives and protective coatings that require excellent chemical resistance and thermal stability, such as in automotive primers or electronic component encapsulation.[7]
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Advanced Composites: It can serve as a matrix resin for fiber-reinforced composites, where its low viscosity aids in fiber impregnation and its high-performance characteristics contribute to the final composite's strength and durability.
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3D Printing and Photolithography: Its potential for photo-initiated cationic polymerization makes it suitable for stereolithography (SLA) and other photocurable resin systems.[6]
Spectroscopic Characterization (Predicted)
While specific analytical data for this compound is not provided by suppliers like Sigma-Aldrich, its spectral characteristics can be reliably predicted based on its functional groups.
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¹H NMR: Key expected signals include:
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A multiplet between 5.8-6.0 ppm for the internal proton of the allyl group (-CH=).
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Two doublets of doublets around 5.2-5.4 ppm for the terminal protons of the allyl group (=CH₂).
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A doublet around 4.6 ppm for the methylene protons adjacent to the ester oxygen (-OCH₂-).
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Signals around 3.1-3.3 ppm for the protons on the epoxide ring.
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A doublet around 0.9-1.1 ppm for the methyl group protons (-CH₃).
-
-
¹³C NMR: Predicted chemical shifts include:
-
A signal around 175 ppm for the carbonyl carbon of the ester.
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Signals between 130-135 ppm and 115-120 ppm for the carbons of the allyl double bond.
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Signals around 50-55 ppm for the carbons of the epoxide ring.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be:
-
A strong C=O stretch for the ester at ~1735 cm⁻¹.
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A C-O-C asymmetric stretch for the epoxide ring around 1250 cm⁻¹ and symmetric stretches around 800-950 cm⁻¹.
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A C=C stretch for the allyl group at ~1645 cm⁻¹.
-
-
Mass Spectrometry: The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at an m/z of 196. The predicted monoisotopic mass is 196.10994 Da.[2]
Safety, Handling, and Storage
Hazard Identification
Although a specific Safety Data Sheet (SDS) is not widely available, based on the chemistry of cycloaliphatic epoxides and allyl esters, the following hazards should be assumed:
-
Skin and Eye Irritation: Direct contact may cause irritation or burns.[8][9]
-
Skin Sensitization: Epoxides are known to be potential skin sensitizers, and repeated contact may lead to an allergic reaction.[10]
-
Respiratory Irritation: Vapors or mists may be irritating to the respiratory tract.[9]
Recommended Handling Procedures
-
Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including nitrile or neoprene gloves, safety goggles with side shields, and a lab coat.[12]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from heat, sparks, and open flames.[11]
-
Stability: The compound is expected to be stable under recommended storage conditions. Avoid exposure to moisture, as it can react with the epoxide ring.
Incompatible Materials
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Strong oxidizing agents, strong reducing agents, strong acids, strong bases, and amines.[8] Contact with these materials can lead to vigorous, exothermic reactions.
Conclusion
Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate is a specialty chemical with significant potential as a monomer and crosslinking agent in the field of materials science. Its dual functionality, combining the robust chemistry of cycloaliphatic epoxides with the versatility of the allyl group, opens avenues for creating next-generation polymers, coatings, and composites. While experimental data on this specific molecule is sparse, a clear understanding of its properties and reactivity can be derived from fundamental chemical principles and comparison with related compounds. Further research into its polymerization kinetics and the properties of its derived materials is warranted to fully unlock its technological potential.
References
-
PubChemLite. Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate (C11H16O3). Available from: [Link]
-
Inxight Drugs. ALLYL 3,4-EPOXY-6-METHYLCYCLOHEXANECARBOXYLATE. Available from: [Link]
-
SAFETY DATA SHEET. (July 25 2018). Available from: [Link]
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Tetra. TTA21: 3,4-Epoxycyclohexylmethyl- 3',4'-Epoxycyclohexane Carboxylate Cas 2386-87-0. Available from: [Link]
-
Wikipedia. 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate. Available from: [Link]
-
Watson International. 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate CAS 2386-87-0. Available from: [Link]
- Google Patents. US7632792B2 - Methyl cyclohexane carboxylates and their use in perfume compositions.
-
SpectraBase. 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexane carboxylate - Optional[1H NMR] - Spectrum. Available from: [Link]
-
Preparation of 3,4-epoxycyclohexylmethyl-3',4'-epoxy-cyclohexane carboxylate. (August 07 2025). Available from: [Link]
Sources
- 1. 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate (C11H16O3) [pubchemlite.lcsb.uni.lu]
- 3. ALLYL 3,4-EPOXY-6-METHYLCYCLOHEXANECARBOXYLATE [drugs.ncats.io]
- 4. echemi.com [echemi.com]
- 5. US7632792B2 - Methyl cyclohexane carboxylates and their use in perfume compositions - Google Patents [patents.google.com]
- 6. Cas 2386-87-0 3,4-Epoxycyclohexylmethyl- 3',4'-Epoxycyclohexane Carboxylate Wholesale | Tetra [tetrawill.com]
- 7. watson-int.com [watson-int.com]
- 8. fishersci.com [fishersci.com]
- 9. chempoint.com [chempoint.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. merckmillipore.com [merckmillipore.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
